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Compound of Interest

Compound Name: Cediranib Maleate

Cat. No.: B1668775

An In-depth Technical Guide to Cediranib
Maleate

Introduction: Cediranib Maleate, also known by its code name AZD2171, is a potent, orally
administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor
tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline
derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine
triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby
blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new
blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in
numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and
glioblastoma.[5][6][7]

Molecular Structure and Chemical Properties

The fundamental chemical and physical properties of Cediranib Maleate are summarized
below. This data is critical for researchers in drug formulation, pharmacology, and medicinal
chemistry.
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Property Value Reference(s)
(22)-but-2-enedioic acid;4-[(4-
fluoro-2-methyl-1H-indol-5-

IUPAC Name yl)oxy]-6-methoxy-7-[3- [41[8]
(pyrrolidin-1-
yl)propoxy]quinazoline

Synonyms AZD2171 Maleate, Recentin™ [1][9][10]

CAS Number 857036-77-2 [41[81[11]

Chemical Formula C29H31FN4O7 [4181I9]

Molecular Weight 566.59 g/mol [4181112]

Appearance White to off-white solid powder  [9][12]

Melting Point 198.3-200.08 °C [9][12]
Water: Insoluble or sparingly

Solubility soluble (2.0 mg/mL) DMSO: = [9][12][13]
45 mg/mL
JRMGHBVACUJCRP-

InChl Key [8][9]
BTIJKTKAUSA-N
CC1=CC2=C(N1)C=CC(=C2F)
OC3=NC=NC4=CC(=C(C=C43

SMILES [4]

)JOC)OCCCN5CCCC5.C(=C\C(
=0)0)\C(=0)O

Mechanism of Action and Signaling Pathways

Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent,
ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The
binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization
and autophosphorylation, initiating a cascade of downstream signaling. These pathways,
including the PISK/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell
proliferation, migration, survival, and vascular permeability.[15]
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Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to
the suppression of new blood vessel formation, which in turn starves tumors of essential
nutrients and oxygen.[2][3] In addition to its potent activity against VEGFRs, Cediranib also
demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth
factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity.
[6][14]
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Cediranib inhibits VEGFR autophosphorylation, blocking downstream signaling.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for assessing the activity of Cediranib Maleate.

1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the
enzymatic activity of specific receptor tyrosine kinases.

¢ Objective: To determine the ICso value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-
1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]

o Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or
just below Km concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer,
96-well plates, and an ELISA plate reader.[14]

» Methodology:
o Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.

o In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib
or vehicle control (DMSO).

o Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-
30°C) for a specified time (e.g., 30-60 minutes).

o Stop the reaction using an appropriate stop solution.

o Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA
format.

o Measure absorbance using a plate reader.

o Calculate the percent inhibition for each Cediranib concentration relative to the vehicle
control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve. Cediranib
has shown ICso values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and <3 nM for VEGFR-
3.[9][13]
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2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the
proliferation of cancer cells.

» Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung
cancer cell line (A549).[15]

e Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell
culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[15]

o Methodology:

o Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

o Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 uM) for a specified
duration (e.g., 48 hours).[15]

o After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours
according to the manufacturer's instructions.

o Measure the absorbance at 450 nm using a microplate reader.

o Calculate cell viability as a percentage of the untreated control and determine the
concentration of Cediranib that inhibits cell growth by 50% (Glso).

3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in
a living organism.

o Objective: To assess the effect of orally administered Cediranib on the growth of human
tumor xenografts in immunodeficient mice.[6][13]

o Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526),
Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80),
calipers, and animal scales.[13][16]

» Methodology:

o Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
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[e]

Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm3), randomize
the mice into treatment and control groups.

o Administer Cediranib (e.g., 21.5 mg/kg) or vehicle control to the respective groups via oral
gavage once daily.[13]

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(e.g., Volume = (length x width2)/2).

o Monitor animal body weight and overall health as indicators of toxicity.

o Continue treatment for a predetermined period or until tumors in the control group reach a
specified endpoint size.

o At the end of the study, euthanize the animals and excise the tumors for further analysis
(e.g., histology, biomarker assessment).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of
Cediranib.
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Workflow for a preclinical in vivo xenograft study of Cediranib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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